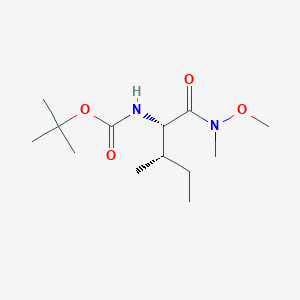

Boc-ile-N(och3)CH3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is widely used in the field of medicinal chemistry as a building block for the synthesis of peptides and peptidomimetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-ile-N(och3)CH3 can be synthesized from Boc-L-Isoleucine and N-methoxymethylamine. The reaction typically involves the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15°C for 1 hour . This method ensures a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-ile-N(och3)CH3 undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and sulfonates, which react under nucleophilic substitution conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Boc-ile-N(och3)CH3 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: this compound is investigated for its potential therapeutic effects and its role in the development of new pharmaceuticals.

Industry: It is used in the production of high-purity chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of Boc-ile-N(och3)CH3 involves its role as a protected amino acid. It acts as a precursor in the synthesis of peptides, where the Boc (tert-butoxycarbonyl) group protects the amino group during the reaction. This protection is crucial for selective reactions and prevents unwanted side reactions. The compound’s molecular targets and pathways are primarily related to its role in peptide synthesis and its interactions with other amino acids and reagents.

Comparación Con Compuestos Similares

Similar Compounds

- Boc-L-Isoleucine N-Methoxy-N-Methyl Amide

- Boc-L-Isoleucine N,O-Dimethylhydroxamide

- N-Alpha-T-Boc-L-Isoleucine N-Methoxy-N-Methyl Amide

Uniqueness

Boc-ile-N(och3)CH3 is unique due to its specific structure, which includes a methoxy and methyl group attached to the nitrogen atom. This unique structure provides distinct reactivity and properties compared to other similar compounds. Its role as a building block in peptide synthesis and its ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

Boc-ile-N(och3)CH3, a derivative of isoleucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, in vitro studies, and molecular docking analyses.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the introduction of a methoxy group at the nitrogen atom. This modification enhances the compound's stability and solubility, making it suitable for biological assays.

Antibacterial Activity

Recent studies have focused on the antibacterial properties of various derivatives related to this compound. For instance, N-Fmoc-L-Phe-N(OCH3)CH3 and N-Fmoc-L-Ala-N(OCH3)CH3 have been investigated for their binding affinities to bacterial proteins. The minimum binding energies observed were -29.85 kcal/mol for Escherichia coli and -24.79 kcal/mol for Pseudomonas aeruginosa, indicating strong interactions that correlate with significant antibacterial activity .

In Vitro Studies

In vitro assays demonstrated that these compounds exhibited notable inhibition zones against various bacterial strains. For example:

- N-Fmoc-L-Phe-N(OCH3)CH3 showed an inhibition zone of 14 mm against Escherichia coli.

- N-Fmoc-L-Ala-N(OCH3)CH3 displayed similar results against Pseudomonas aeruginosa and Staphylococcus aureus .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of this compound derivatives with target proteins. The results indicate that these compounds can effectively bind to critical bacterial enzymes, potentially inhibiting their function and leading to bactericidal effects.

| Compound | Target Bacterium | Minimum Binding Energy (kcal/mol) | Inhibition Zone (mm) |

|---|---|---|---|

| N-Fmoc-L-Phe-N(OCH3)CH3 | Escherichia coli | -29.85 | 14 |

| N-Fmoc-L-Ala-N(OCH3)CH3 | Pseudomonas aeruginosa | -24.79 | 14 |

| N-Fmoc-L-Ala-N(OCH3)CH3 | Staphylococcus aureus | -25.01 | 14 |

Case Studies

Several case studies have highlighted the effectiveness of these compounds in clinical settings. For instance, derivatives of this compound have been tested against multi-drug resistant strains, showcasing their potential as alternative therapeutic agents. The results suggest that these compounds could be developed further into novel antibiotics.

Q & A

Q. What are the standard protocols for synthesizing Boc-Ile-N(OCH3)CH3, and how can purity be assessed?

Basic Research Question

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Boc (tert-butoxycarbonyl) protection for the amine group. Key steps include:

- Deprotection of Boc groups using trifluoroacetic acid (TFA).

- Coupling of the N-methyl-O-methyl-isoleucine residue using carbodiimide activators (e.g., DCC or EDC).

- Final cleavage from the resin and purification via reverse-phase HPLC.

Purity assessment requires analytical HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) . Structural confirmation uses NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For gas-phase stability, PHPMS (pulsed high-pressure mass spectrometry) can measure thermodynamic parameters like ΔrH° and ΔrS° .

Q. How should researchers address discrepancies in NMR data when characterizing this compound?

Advanced Research Question

Discrepancies may arise from solvent effects, impurities, or conformational flexibility. Mitigation strategies:

Verify sample purity : Re-run HPLC and compare retention times.

Cross-reference with literature : Compare chemical shifts to structurally similar compounds (e.g., substrates in Figure 2 of or NMR shifts in Table III of ).

Advanced NMR techniques : Use 2D NMR (COSY, HSQC) or NOE experiments to resolve overlapping signals.

Computational validation : Perform DFT calculations to predict NMR shifts and compare with experimental data .

Q. What analytical techniques are essential for confirming the structure of this compound?

Basic Research Question

Critical techniques include:

- NMR spectroscopy : Identify backbone protons (e.g., α-protons of isoleucine) and methyl groups from the N(OCH3)CH3 moiety.

- Infrared spectroscopy (IR) : Confirm carbonyl (C=O) and ether (C-O-C) stretches.

- Mass spectrometry : Use HRMS for exact mass verification (e.g., [M+H]+ ion).

- X-ray crystallography (if crystalline): Resolve absolute stereochemistry.

For gas-phase ion energetics, consult NIST Chemistry WebBook data ( ).

Q. How can thermodynamic parameters (ΔrH°, ΔrS°) be accurately measured for this compound in gas-phase studies?

Advanced Research Question

PHPMS (pulsed high-pressure mass spectrometry) is the gold standard:

Calibration : Use reference compounds with known ΔrH° and ΔrS° values.

Data collection : Measure ion-molecule reaction equilibria at varying temperatures.

Van’t Hoff analysis : Plot ln(Keq) vs. 1/T to derive ΔrH° and ΔrS°.

Example data from :

| Parameter | Value | Method |

|---|---|---|

| ΔrH° | 54.4 kJ/mol | PHPMS |

| ΔrS° | 82.8 J/mol·K | PHPMS |

| Replicate measurements and error analysis (e.g., ±5% for ΔrH°) ensure reliability . |

Q. How to design an experiment to evaluate the hydrolytic stability of Boc-Ile-N(O3CH3)CH3 under varying pH conditions?

Advanced Research Question

Experimental design :

pH buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

Incubation : Aliquot the compound into each buffer at 37°C.

Kinetic sampling : Withdraw samples at intervals (0, 24, 48 hrs) and quench reactions.

Analysis : Quantify degradation via HPLC-UV (λ = 220 nm).

Data interpretation :

- Calculate rate constants (k) using first-order kinetics.

- Compare activation energies (Ea) across pH conditions.

Reference for statistical analysis of precision/accuracy.

Q. How to present complex data sets (e.g., stability studies, NMR assignments) in research reports?

Methodological Guidance

Follow ICH E3 guidelines ( ):

- Main text : Summarize key findings in tables (e.g., % degradation at 48 hrs).

- Appendix : Include raw data (e.g., NMR spectra, chromatograms) and detailed protocols.

- Figures : Use annotated spectra or kinetic plots to highlight trends.

Example table for stability

| pH | % Degradation (24 hrs) | % Degradation (48 hrs) |

|---|---|---|

| 2 | 15 ± 2 | 30 ± 3 |

| 7 | 5 ± 1 | 10 ± 2 |

| 10 | 50 ± 5 | 95 ± 4 |

Q. What strategies resolve contradictions between computational modeling and experimental data for this compound’s conformation?

Advanced Research Question

Validate computational parameters : Ensure solvent models (e.g., implicit vs. explicit) match experimental conditions.

Replicate experiments : Confirm NMR/IR data under identical conditions.

Multi-method validation : Compare DFT, MD simulations, and X-ray results.

Error analysis : Quantify uncertainties in computational models (e.g., ±2 kcal/mol for energy barriers).

Reference for critical evaluation of data sources.

Q. How to conduct a systematic literature review on this compound’s applications in peptide chemistry?

Methodological Guidance

Database search : Use SciFinder, Reaxys, and PubMed with keywords: “Boc-protected N-methyl amino acids,” “O-methylation in peptide synthesis.”

Filter criteria : Prioritize peer-reviewed journals (e.g., JOC, Organic Letters) and avoid non-academic sources (per note).

Data extraction : Tabulate synthesis yields, reaction conditions, and characterization methods.

Critical analysis : Identify trends (e.g., higher yields in SPPS vs. solution-phase) and gaps (e.g., limited stability data).

Reference for research strategy frameworks.

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGDJNZWRYUFQH-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.